molecular formula C19H20N6O B10995780 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone

1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Cat. No.: B10995780
M. Wt: 348.4 g/mol
InChI Key: RZDINDFKDRVQDG-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a tetrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable phenyl-substituted halide under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cyclization reaction involving an azide and a nitrile compound.

    Coupling Reaction: The final step involves coupling the piperazine and tetrazole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .

Chemical Reactions Analysis

1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The phenyl and tetrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization of the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring mimics the structure of endogenous neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to changes in cellular responses and physiological effects .

Comparison with Similar Compounds

1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone can be compared with other similar compounds, such as:

    1-(4-Phenylpiperazin-1-yl)ethanone: Lacks the tetrazole ring, making it less versatile in terms of functionalization and receptor binding.

    1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one: Contains a piperidinone ring instead of a piperazine ring, leading to different chemical and biological properties.

    (4-Phenylpiperazin-1-yl)acylpiperidine derivatives:

The uniqueness of this compound lies in its combination of the piperazine and tetrazole rings, providing a versatile scaffold for further chemical modifications and diverse applications.

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[4-(tetrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C19H20N6O/c26-19(14-16-6-8-18(9-7-16)25-15-20-21-22-25)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-9,15H,10-14H2

InChI Key

RZDINDFKDRVQDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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